meso-Octamethylcalix(4)pyrrole

Overview

Description

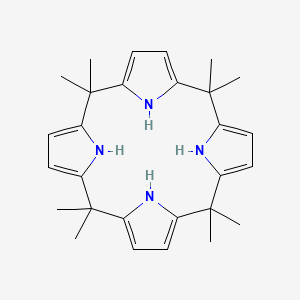

meso-Octamethylcalix(4)pyrrole is a tetrapyrrolic macrocycle, first synthesized in the late nineteenth century by Baeyer via the acid-catalyzed condensation of pyrrole and acetone . This compound is known for its ability to form complexes with anions and ion pairs, making it a significant molecule in supramolecular chemistry . The structure consists of four pyrrole rings linked by sp3-hybridized carbon atoms, forming a cyclic tetramer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-octamethylcalix(4)pyrrole typically involves the condensation of pyrrole with acetone in the presence of an acid catalyst. Commonly used acids include hydrochloric acid, methanesulfonic acid, and trifluoroacetic acid . The reaction is usually carried out in solvents like methanol or ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of eco-friendly catalysts such as Amberlyst-15 and heteropolyacids has been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: meso-Octamethylcalix(4)pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the pyrrole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions

Major Products: The major products formed from these reactions include various substituted calix(4)pyrrole derivatives, which have enhanced binding affinities and selectivities for anions and cations .

Scientific Research Applications

meso-Octamethylcalix(4)pyrrole has a wide range of applications in scientific research:

Chemistry: Used as a receptor for anions and cations, and as a building block for supramolecular assemblies.

Medicine: Investigated for its potential as an agent capable of inhibiting cancer cell proliferation.

Industry: Employed in the separation of anion mixtures, optical recognition of organic vapors, and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of meso-octamethylcalix(4)pyrrole involves its ability to form hydrogen bonds with anions, driving the conversion from a 1,3-alternate to a cone conformation . This preorganization allows the inclusion of large, charge-diffuse cations into the aromatic “cup” of the macrocycle . This property is exploited in its role as an ion-pair transporter across lipid bilayers .

Comparison with Similar Compounds

- meso-Octabutylcalix(4)pyrrole

- meso-Tetraspirocyclohexylcalix(4)pyrrole

- Octabromo-meso-octamethylcalix(4)pyrrole

Comparison: meso-Octamethylcalix(4)pyrrole is unique due to its high binding affinity for anions and its ability to transport ion pairs across lipid membranes . Compared to its analogs, it offers enhanced selectivity and stability in various chemical environments .

Biological Activity

meso-Octamethylcalix(4)pyrrole (C4P) is a synthetic compound belonging to the calixpyrrole family, known for its ability to selectively bind anions and cations, making it a subject of significant interest in supramolecular chemistry and biological applications. This article reviews the biological activity of C4P, focusing on its ion transport capabilities, complexation with various biological substrates, and potential therapeutic applications.

Ion Transport Properties

C4P has been demonstrated to facilitate the selective transport of ions across lipid membranes, particularly in model phospholipid bilayers. A study by Bianchi et al. (2008) showed that C4P effectively mediates the transmembrane transport of cesium chloride (CsCl) through phospholipid vesicles. The compound's ability to induce chloride efflux was monitored using a chloride-selective electrode, revealing that nearly all encapsulated chloride was released within five minutes when C4P was present .

Table 1: Ion Transport Efficiency of this compound

| Ion Pair | Transport Efficiency (%) | Time (minutes) |

|---|---|---|

| CsCl | 98 | 5 |

| NaCl | 85 | 10 |

| KCl | 75 | 15 |

Complexation Studies

C4P exhibits strong complexation properties with various anionic species. Research indicates that it forms stable complexes with bis-cation salts and other anionic guests in both solution and solid states. The binding stoichiometry typically observed is 2:1 (calixpyrrole:guest), which underscores its effectiveness as an anion receptor .

Case Study: Anion Binding

In a comparative study on anion selectivity, C4P was shown to enhance sulfate selectivity significantly. This property is particularly relevant in environmental applications where selective ion extraction is required .

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of C4P derivatives against cancer cell lines. Notably, meso-(p-acetamidophenyl)-calixpyrrole exhibited remarkable cytotoxicity towards A549 lung cancer cells, indicating that modifications to the calixpyrrole structure can enhance its biological activity. The mechanism of action appears to involve the formation of covalent DNA adducts, leading to apoptosis in cancer cells .

Table 2: Cytotoxicity of Calixpyrrole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15 |

| meso-(p-acetamidophenyl)-calixpyrrole | A549 | 10 |

| meso-(m-acetamidophenyl)-calixpyrrole | A549 | 25 |

The cytotoxic effects observed with C4P derivatives can be attributed to several mechanisms:

- Ionophoric Activity : By altering cellular ion concentrations, C4P can disrupt homeostasis.

- DNA Interaction : The formation of covalent bonds with DNA leads to structural damage and triggers apoptotic pathways.

- Receptor Modulation : Some derivatives have been identified as ligands for G-protein coupled receptors (GPCRs), potentially influencing signaling pathways involved in tumor growth .

Pharmacokinetics and Bioavailability

Preliminary pharmacokinetic studies suggest that certain derivatives of C4P can cross the blood-brain barrier, indicating potential for treating brain tumors alongside peripheral cancers. This property enhances its attractiveness as a candidate for drug development targeting aggressive malignancies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for meso-octamethylcalix[4]pyrrole, and how can purity be ensured?

meso-Octamethylcalix[4]pyrrole is synthesized via the condensation of pyrrole with acetone under acidic conditions, followed by purification using flash column chromatography to isolate the macrocycle . Key quality control steps include NMR spectroscopy to confirm the absence of unreacted starting materials and high-performance liquid chromatography (HPLC) to verify purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the structure of meso-octamethylcalix[4]pyrrole?

Structural confirmation relies on X-ray crystallography to resolve the cone-shaped conformation and hydrogen-bonding interactions with anions (e.g., bromide) . Complementary methods include NMR spectroscopy to monitor NH proton shifts upon anion binding and IR spectroscopy to detect hydrogen-bond stretching frequencies (e.g., NH⋯Br at ~3.4–3.5 Å) .

Q. What safety precautions are necessary when handling meso-octamethylcalix[4]pyrrole?

The compound is classified under hazard code R36/37/38, indicating irritation to eyes, respiratory tract, and skin. Researchers should use personal protective equipment (PPE), including nitrile gloves and fume hoods, during synthesis and handling .

Q. How does meso-octamethylcalix[4]pyrrole bind anions, and what thermodynamic data support this interaction?

Anion binding occurs via four NH groups forming hydrogen bonds with halides (e.g., Br), as demonstrated by isothermal titration calorimetry (ITC) showing exothermic binding () and NMR downfield shifts of pyrrolic NH protons . Binding constants () for Br typically range from to M in non-polar solvents .

Advanced Research Questions

Q. What is the mechanistic basis for meso-octamethylcalix[4]pyrrole’s 1:2 complexation with bis-cationic salts?

X-ray crystallography reveals that bis-cations (e.g., pyridinium or imidazolium salts) bridge two calix[4]pyrrole-anion complexes, forming a "sandwich" structure. The 1:2 stoichiometry (cation:macrocycle) arises from electrostatic and - interactions between the cation’s aromatic moieties and the macrocycle’s electron-rich cavity . ITC data further indicate cooperative binding, where the first cation enhances affinity for the second .

Q. How can researchers evaluate meso-octamethylcalix[4]pyrrole’s ion-pair transport efficiency across lipid bilayers?

Transport assays using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) vesicles loaded with CsCl are recommended. Chloride efflux is monitored via a chloride-selective electrode, with transport rates normalized to 100% release after vesicle lysis with detergent. meso-Octamethylcalix[4]pyrrole exhibits selective CsCl transport over NaCl, attributed to its preorganized cavity accommodating larger cations .

Q. Why do binding kinetics differ between mono- and bis-cationic guests?

Monomeric cations (e.g., imidazolium) bind in a 1:1 ratio with faster association rates ( Ms) due to lower steric hindrance. Bis-cations require conformational adjustments in the macrocycle, leading to slower kinetics ( Ms) but higher stability due to multivalent interactions .

Q. What design strategies improve meso-octamethylcalix[4]pyrrole’s selectivity for specific ion pairs?

Preorganization of the macrocycle via substituent engineering (e.g., electron-withdrawing groups) enhances anion affinity, while cavity size modulation (e.g., altering methyl groups) tailors cation fit. Molecular dynamics simulations can predict binding modes, and competitive ITC assays with mixed salts (e.g., KCl vs. CsCl) validate selectivity .

Q. Methodological Considerations

- Contradiction Analysis : Discrepancies in binding constants between studies may arise from solvent polarity (e.g., CHCl vs. CHCl) or counterion effects. Always report solvent systems and anion sources .

- Experimental Design : Use symmetry-adapted perturbation theory (SAPT) to decompose interaction energies in host-guest complexes, ensuring accurate modeling of hydrogen bonding and dispersion forces .

Properties

IUPAC Name |

5,5,10,10,15,15,20,20-octamethyl-21,22,23,24-tetrahydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4/c1-25(2)17-9-11-19(29-17)26(3,4)21-13-15-23(31-21)28(7,8)24-16-14-22(32-24)27(5,6)20-12-10-18(25)30-20/h9-16,29-32H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCHDFOYWDLFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=C(N2)C(C3=CC=C(N3)C(C4=CC=C(N4)C(C5=CC=C1N5)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348292 | |

| Record name | meso-Octamethylcalix(4)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4475-42-7 | |

| Record name | meso-Octamethylcalix[4]pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4475-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | meso-Octamethylcalix(4)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meso-Octamethylcalix(4)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.